2-ethyl-N-(2-ethylphenyl)hexanamide
Description
Properties
Molecular Formula |
C16H25NO |
|---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
2-ethyl-N-(2-ethylphenyl)hexanamide |
InChI |
InChI=1S/C16H25NO/c1-4-7-10-14(6-3)16(18)17-15-12-9-8-11-13(15)5-2/h8-9,11-12,14H,4-7,10H2,1-3H3,(H,17,18) |
InChI Key |
DCQMCRXJIOWOFU-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)NC1=CC=CC=C1CC |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=CC=CC=C1CC |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol:
-
Synthesis of 2-Ethylhexanoyl Chloride :
-
Coupling with 2-Ethylphenylamine :
-
The acyl chloride is slowly added to a solution of 2-ethylphenylamine in dry dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C.
-
Reaction Conditions : Stirring at room temperature for 12–24 hours.
-
Yield : 80–87% after column chromatography.
-
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Acyl Chloride Temp | 60–80°C | |
| Amine Equiv | 1.1–1.2 | |
| Solvent | DCM/THF | |
| Purification | Silica gel chromatography |
Carbodiimide-Mediated Coupling
For acid-sensitive substrates, 2-ethylhexanoic acid is activated using carbodiimides (e.g., DCC or EDC) followed by reaction with 2-ethylphenylamine.
Protocol:
-
Activation :
-
Amine Addition :
Optimization Insights :
-
Yield : 75–82% (lower than acyl chloride method due to side reactions).
-
Drawback : Requires rigorous anhydrous conditions to prevent hydrolysis.
Multi-Step Synthesis via Reductive Amination
A patent-derived method involves a multi-step sequence starting from 2-ethylhexanal and 2-ethylaniline:
-
Condensation :
-
Reduction :
-
Amidation :
Advantages :
Solid-Phase Synthesis for High-Throughput Production
A scalable approach uses polymer-supported reagents to simplify purification:
-
Resin Functionalization :
-
Amine Coupling :
-
Cleavage :
Performance Metrics :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Acyl Chloride | 80–87 | 98 | High | Moderate |
| Carbodiimide | 75–82 | 95 | Moderate | Low |
| Reductive Amination | 65–70 | 90 | Low | High |
| Solid-Phase | 70–75 | 95 | High | High |
Key Findings :
-
The acyl chloride method offers the best balance of yield and purity.
-
Solid-phase synthesis is preferred for combinatorial chemistry applications.
Challenges and Optimization Strategies
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